3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

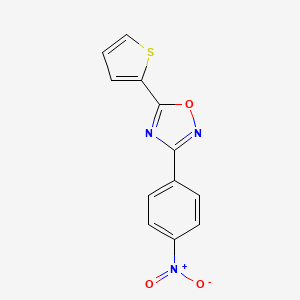

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS: 54608-96-7) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-nitrophenyl group at position 3 and a thiophen-2-yl group at position 3. Its molecular formula is C₁₂H₈N₃O₃S, with a molecular weight of 283.28 g/mol . The compound is synthesized via cyclization reactions involving thiophene and nitro-substituted precursors, as evidenced by protocols for analogous triazole and oxadiazole derivatives .

Properties

IUPAC Name |

3-(4-nitrophenyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3S/c16-15(17)9-5-3-8(4-6-9)11-13-12(18-14-11)10-2-1-7-19-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBDDVSNTYIAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70321279 | |

| Record name | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54608-96-7 | |

| Record name | 54608-96-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70321279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Heterocyclization

This method involves the reaction of amidoximes with carboxylic acid derivatives to form 1,2,4-oxadiazoles.

-

- Reactants: Amidoxime + Carboxylic Acid Derivative

- Conditions: Typically requires a catalyst such as triethylamine or TBAF.

One-Pot Synthesis Using Graphene Oxide as a Catalyst

Recent advancements have introduced one-pot synthesis methods utilizing graphene oxide as a catalyst, which simplifies the procedure and improves yields.

-

- Combine benzonitrile, hydroxylamine hydrochloride, and potassium carbonate in an ethanol-water mixture.

- Heat the mixture under reflux conditions.

- Add graphene oxide to facilitate the reaction.

Results :

1,3-Dipolar Cycloaddition of Nitrile Oxides

Another approach involves the cycloaddition of nitrile oxides with nitriles to form oxadiazoles.

-

- Nitrile oxide is generated in situ from hydroxylamine derivatives.

- The reaction proceeds under mild conditions but may require a platinum catalyst for optimal results.

Alternative Methods

Other methods include:

Thiosemicarbazone Reactions : Utilizing thiosemicarbazones in reactions with hydrazonoyl chlorides to produce thiadiazole derivatives that can be further converted into oxadiazoles.

Hydrazine Derivatives : Using hydrazine derivatives in conjunction with carbon disulfide under reflux conditions has shown promise for synthesizing various substituted oxadiazoles.

The following table summarizes the different preparation methods along with their yields and conditions:

| Method | Yield Range (%) | Reaction Time | Catalysts Used |

|---|---|---|---|

| Amidoxime + Carboxylic Acid Derivatives | 35 – 97 | Varies (0.5 – 24 h) | TBAF, Triethylamine |

| One-Pot Synthesis with Graphene Oxide | >90 | ~16 h | Graphene Oxide |

| Nitrile Oxide Cycloaddition | Low | Varies | Platinum Catalyst |

| Thiosemicarbazone Reactions | Moderate | ~4 – 8 h | None specified |

| Hydrazine Derivatives | Moderate | ~6 h | None specified |

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenyl ring.

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Major Products

Reduction: 3-(4-Aminophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

Structure

The compound features an oxadiazole ring substituted with a nitrophenyl group and a thiophene moiety, contributing to its unique chemical reactivity and biological activities.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of 3-(4-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, it was found that certain compounds showed potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .

Anticancer Properties : The compound has also been studied for its potential anticancer effects. A specific derivative demonstrated cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for developing new anticancer agents .

Materials Science

Fluorescent Materials : this compound has been utilized in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging. Studies have demonstrated that incorporating this compound into polymer matrices enhances their fluorescence properties significantly.

Environmental Studies

Environmental Monitoring : The compound's stability and reactivity make it a candidate for environmental monitoring applications. It can serve as a marker for detecting pollutants in water sources due to its distinct chemical signature. Research has focused on developing sensors based on this compound to detect nitroaromatic compounds in environmental samples .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, various derivatives of the compound were synthesized and tested against clinical isolates of bacteria. The results indicated that certain modifications to the structure enhanced antimicrobial potency significantly compared to the parent compound.

Case Study 2: Application in OLEDs

A collaboration between chemists and engineers led to the integration of this oxadiazole derivative into OLED devices. The devices exhibited improved efficiency and brightness compared to traditional materials used in OLED technology.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific cellular targets.

Electronic Applications: The compound’s electronic properties are utilized in devices where it acts as a charge transport material.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of 3-(4-nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole with similar compounds:

*Estimated using similar analogs.

Key Observations :

- Substituent Position : The nitro group at position 4 (vs. 3 in HC-6529) may enhance electronic effects for pharmacological activity .

- Heterocyclic vs. Alkyl Groups : Thiophene (aromatic) substituents improve π-conjugation and bioactivity compared to alkyl chains (e.g., HC-6429) .

- logP Values : Higher lipophilicity (e.g., phenylethyl derivative ) may improve membrane permeability but reduce solubility.

Antimicrobial Activity

- The target compound’s thiophene moiety is associated with antimicrobial properties in triazole analogs (e.g., 4-(4-bromobenzyl)-5-(thiophen-2-yl)-1,2,4-triazole derivatives ).

- Comparison : Thiophene-containing oxadiazoles show broader activity than alkyl-substituted derivatives (e.g., HC-6429) due to enhanced interaction with microbial enzymes .

Central Nervous System (CNS) Activity

- Electron-withdrawing groups (e.g., nitro, chloro) at C3/C5 positions enhance CNS depressant effects. For example, compound XIV (1,3,4-oxadiazole) showed significant activity .

Antiparasitic and Anticancer Activity

- Vinyl-linked nitroaryl derivatives (e.g., compound 20 ) exhibit antitrypanosomal and antileukemic effects. The target compound’s thiophene could mimic these properties via similar conjugation pathways.

Energetic Materials

- Nitro-rich 1,2,4-oxadiazoles (e.g., LLM-191 ) are used in explosives.

Biological Activity

3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a nitrophenyl group and a thiophene moiety, which are essential for its biological activity. The presence of these functional groups contributes to the compound's ability to interact with various biological targets.

Anticancer Properties

Research indicates that 1,2,4-oxadiazole derivatives, including this compound, exhibit significant anticancer activity. The mechanisms underlying this activity include:

- Inhibition of Key Enzymes : Oxadiazoles have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are involved in cancer cell proliferation and survival .

- Induction of Apoptosis : Studies have demonstrated that compounds within this class can activate apoptotic pathways in cancer cells. For instance, increased levels of p53 and caspase-3 cleavage were observed in MCF-7 cells treated with oxadiazole derivatives .

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Molecular docking studies suggest that the compound can scavenge free radicals and reduce oxidative stress by interacting with cellular pathways involved in redox balance . This activity is crucial for protecting cells from damage associated with various diseases, including cancer.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of HDAC and thymidylate synthase | |

| Apoptosis Induction | Activation of p53 and caspase pathways | |

| Antioxidant | Scavenging free radicals |

Case Study: Anticancer Activity

A study conducted on various oxadiazole derivatives highlighted the potential of this compound as an effective anticancer agent. In vitro evaluations against several cancer cell lines demonstrated that this compound exhibited IC50 values in the micromolar range, suggesting potent cytotoxic effects . Furthermore, flow cytometry analyses indicated that treated cells experienced cell cycle arrest at the G0-G1 phase, a critical point for preventing uncontrolled cell division.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton signals (e.g., thiophene protons at δ 7.2–7.8 ppm) and nitrophenyl carbons (C-NO₂ at ~148 ppm) .

- IR Spectroscopy : Identify C=N (1650 cm⁻¹) and NO₂ (1520 cm⁻¹) stretches .

- Mass Spectrometry : Exact mass (m/z 301.0636) validates molecular formula (C₁₂H₈N₃O₃S) .

Contradictions (e.g., unexpected peaks) are resolved by comparing experimental data with DFT-calculated spectra .

How do computational methods like DFT aid in predicting the electronic properties of 1,2,4-oxadiazole derivatives?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- HOMO-LUMO gaps : Correlate with reactivity (e.g., electron-deficient nitrophenyl lowers LUMO, enhancing electrophilicity) .

- Charge distribution : Nitro groups increase positive charge on the oxadiazole ring, favoring interactions with biological targets .

- Vibrational frequencies : Validate IR spectra by matching computed and experimental peaks .

What experimental strategies are used to resolve discrepancies in reported bioactivity data for oxadiazole derivatives?

Advanced

Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions or cell line specificity. Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., T47D breast cancer cells) and incubation times (48–72 hrs) .

- Dose-response curves : Perform triplicate measurements with positive controls (e.g., doxorubicin) .

- Target validation : Employ photoaffinity labeling or CRISPR knockout models to confirm target engagement .

How can selective cytotoxicity of this compound be evaluated against cancer vs. normal cells?

Q. Advanced

- Cell panel screening : Test against diverse cancer (e.g., colorectal HCT-116) and normal (e.g., HEK293) lines .

- Mechanistic assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (G₁ phase via flow cytometry) .

- Selectivity index (SI) : Calculate IC₅₀ ratios (normal vs. cancer); SI > 3 indicates therapeutic potential .

What are the challenges in purifying 1,2,4-oxadiazole derivatives, and how are they addressed?

Q. Basic

- Byproduct formation : Unreacted amidoximes or dimerization products. Mitigate via flash chromatography (hexane/EtOAc gradients) .

- Low solubility : Use mixed solvents (e.g., DCM/MeOH) for recrystallization .

- Monitoring : TLC (Rf ≈ 0.3–0.6 in hexane/EtOAc) ensures purity before NMR analysis .

How can regioselectivity issues during S-arylation or cyclization reactions be controlled?

Q. Advanced

- Directing groups : Use meta-substituted aryl halides to favor coupling at the 5-position .

- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling minimizes side products .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products .

What role does the thiophene moiety play in the compound’s bioactivity?

Q. Advanced

- π-π stacking : Thiophene’s aromaticity enhances binding to hydrophobic enzyme pockets (e.g., COX-2) .

- Electron donation : Sulfur atoms modulate electron density, affecting redox properties and ROS generation in cancer cells .

How are isomers or degradation products of the compound identified and quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.